molecular formula C11H20N2S B1601703 Di(piperidin-1-yl)methanethione CAS No. 1013-92-9

Di(piperidin-1-yl)methanethione

Cat. No. B1601703
CAS RN: 1013-92-9
M. Wt: 212.36 g/mol
InChI Key: UOOSIBHMBCFJRY-UHFFFAOYSA-N
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Description

Di(piperidin-1-yl)methanethione (DPMT) is an organosulfur compound that has been studied extensively for its potential applications in the scientific research field. The structure of DPMT consists of two piperidine rings, a sulfur atom and a methylthio group. DPMT is a colorless solid with a melting point of 74 °C and is soluble in water, methanol, and ethanol. DPMT has been found to have a variety of applications in scientific research, including as a reagent in synthesis, as a catalyst in chemical reactions, and as an imaging agent for medical applications.

Scientific Research Applications

Corrosion Inhibition

Di(piperidin-1-yl)methanethione derivatives have been studied for their role in corrosion inhibition. A research study focused on the inhibition properties of certain piperidine derivatives on iron corrosion. These studies used quantum chemical calculations and molecular dynamics simulations to investigate global reactivity parameters and adsorption behaviors, revealing significant corrosion inhibition potential (Kaya et al., 2016).

Nuclear Materials Extraction

This chemical has also been used in the extraction of nuclear materials. A study demonstrated the effectiveness of Di(piperidin-1-yl)methanone in extracting Uranium(VI) and Thorium(IV) from nitric acid, showing its potential in nuclear material processing (Lu Wei-dong, 2002).

Antimicrobial Applications

The antimicrobial properties of related compounds have been examined, with certain ruthenium complexes containing dithione derivatives (including piperidine variants) showing activity against bacterial and fungal microorganisms. This suggests potential applications in developing antimicrobial agents (Dkhar et al., 2020).

Antitumor Activity

Piperidine derivatives, including those with dithiocarbamate groups, have been synthesized and tested for antitumor activity. Certain compounds showed high potency and broad-spectrum antitumor effects, indicating their potential in cancer therapy (Huang et al., 2009).

Brain Imaging Applications

In nuclear medicine, derivatives of Di(piperidin-1-yl)methanethione have been synthesized for potential use as brain imaging agents. A study explored the biodistribution of 99mTc-nitrido methylpiperidine dithioformate derivatives, showing promising results for brain imaging (Lu et al., 2009).

Spectrophotometric Applications

Piperidine dithiocarbamate piperidine has been used as a color reagent in spectrophotometric studies for determining trace amounts of metals like Ni(II) and Cu(II) in synthetic water samples, indicating its utility in analytical chemistry (Yang Shui-ping, 2001).

properties

IUPAC Name

di(piperidin-1-yl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOSIBHMBCFJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501350
Record name Di(piperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(piperidin-1-yl)methanethione

CAS RN

1013-92-9
Record name Di(piperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Mai, W Li, X Li, Y Zhao, Q Song - Nature Communications, 2019 - nature.com
Cross-coupling reactions involving metal carbene intermediates play an increasingly important role in C–C bond formation. Expanding the carbene precursors to a broader range of …
Number of citations: 35 www.nature.com
J Su, W Li, X Li, J Xu, Q Song - ChemCatChem, 2020 - Wiley Online Library
The development of the reactivity on carbene complexes would lead to the creation of novel synthetic strategies. We discovered herein the Pd‐catalyzed desulfurative amide formation …
L Qi, J Liu, M Ronk, A Gallegos, K Fujimori… - Journal of …, 2021 - Elsevier
Rubber stoppered glass vial systems are widely used as primary containers for storing and delivering therapeutic protein products to patients. Addressing concerns and regulatory …
Number of citations: 6 www.sciencedirect.com

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